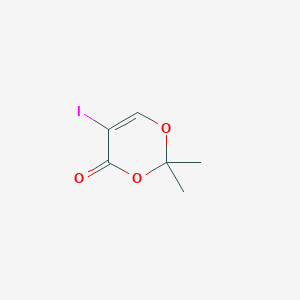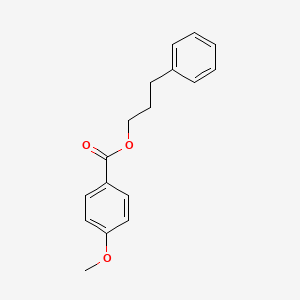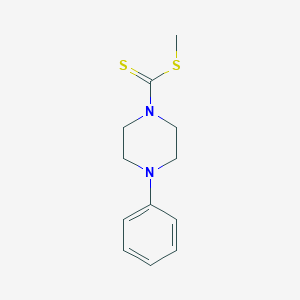![molecular formula C18H14N4O2S B14326670 5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) CAS No. 104651-24-3](/img/structure/B14326670.png)
5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) is a heterocyclic compound belonging to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. This compound is known for its diverse applications in medicinal chemistry, agriculture, and materials science due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) typically involves the cyclocondensation of arylamidoximes with aldehydes. One common method includes the reaction of arylamidoximes with formaldehyde in the presence of a sulfur source, such as thiourea, under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Potential use in the development of anti-cancer and anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of 5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: A simpler oxadiazole derivative with similar antimicrobial properties.
1,3,4-Oxadiazole: Another oxadiazole isomer with distinct chemical reactivity and applications.
Thiadiazole: A sulfur-containing analog with comparable biological activities.
Uniqueness
5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) stands out due to its dual oxadiazole rings connected by a sulfur bridge, which imparts unique electronic and steric properties. This structural feature enhances its stability and reactivity, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
104651-24-3 |
|---|---|
Molekularformel |
C18H14N4O2S |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
3-phenyl-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H14N4O2S/c1-3-7-13(8-4-1)17-19-15(23-21-17)11-25-12-16-20-18(22-24-16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
AQJOHNNLCRGTSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSCC3=NC(=NO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


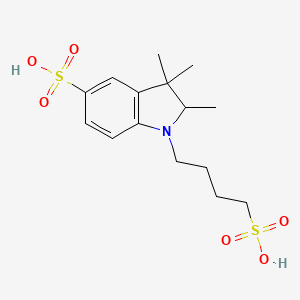
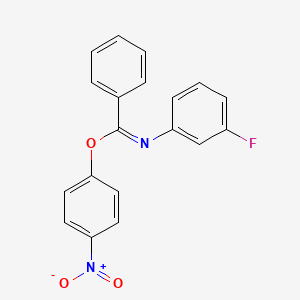
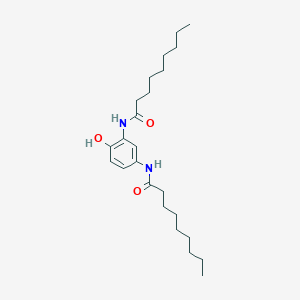

![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
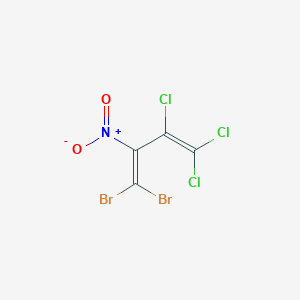
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)
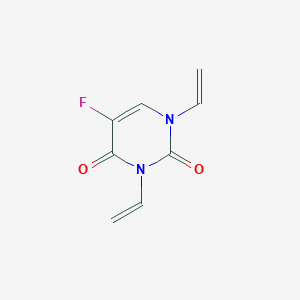
![3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14326625.png)
![3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14326635.png)

